Desethyl methyl etodolac

CAS No.: 109518-47-0

Cat. No.: VC2860984

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109518-47-0 |

|---|---|

| Molecular Formula | C16H19NO3 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) |

| Standard InChI Key | FCSFORLYLNCXPD-UHFFFAOYSA-N |

| SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O |

| Canonical SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O |

Introduction

Basic Information and Chemical Identity

Chemical Structure and Composition

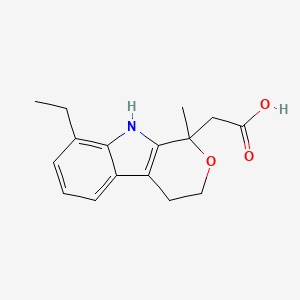

Desethyl methyl etodolac is characterized by the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . The compound possesses a complex heterocyclic structure built around a pyrano[3,4-b]indole core with specific substituents, including an ethyl group at position 8, and both a methyl group and an acetic acid moiety at position 1 . This structural arrangement contributes to its unique chemical properties and potential biological activities.

The compound is represented by the SMILES notation CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O, which provides a linear representation of its molecular structure . For more complex chemical database identification, its InChI representation is InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) .

Identification Parameters and Nomenclature

Desethyl methyl etodolac is identified by various systematic and registry designations across chemical databases and regulatory systems:

The compound is also known by several alternative names, including desmethyl etodolac and 1-methyl etodolac, which are used interchangeably in various scientific contexts . These multiple identifiers facilitate cross-referencing across different chemical databases and research publications.

Structural Characteristics

Molecular Structure Analysis

The core structure of desethyl methyl etodolac consists of a pyrano[3,4-b]indole scaffold, which features an indole ring system fused with a pyran ring . This bicyclic arrangement creates a rigid, planar structure that serves as the compound's backbone. The ethyl substituent at position 8 of the indole portion contributes to the compound's lipophilicity, while the methyl substituent and acetic acid moiety at position 1 influence its chemical reactivity and potential biological interactions .

The spatial arrangement of these functional groups determines the compound's three-dimensional structure, which is crucial for any potential receptor interactions or pharmacological activities. The heterocyclic nature of the compound, with its nitrogen and oxygen atoms, creates potential hydrogen bonding sites that may influence its biological activity and physical properties .

Functional Groups and Chemical Bonding

Desethyl methyl etodolac contains several key functional groups that define its chemical behavior:

The presence of these diverse functional groups creates an interesting chemical profile, allowing the compound to participate in various types of chemical interactions and reactions. The carboxylic acid group, for instance, can undergo esterification, amidation, and salt formation, while the aromatic system can participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties

Physical Properties

While comprehensive experimental data on physical properties is limited in the available literature, several predicted and theoretical values provide insight into the compound's behavior:

Additionally, predicted collision cross section (CCS) values, which are useful in mass spectrometry analysis, have been reported for various adducts of desethyl methyl etodolac:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 274.14378 | 162.5 |

| [M+Na]+ | 296.12572 | 174.7 |

| [M+NH4]+ | 291.17032 | 171.6 |

| [M+K]+ | 312.09966 | 168.7 |

| [M-H]- | 272.12922 | 164.6 |

| [M+Na-2H]- | 294.11117 | 166.4 |

| [M]+ | 273.13595 | 164.9 |

| [M]- | 273.13705 | 164.9 |

These CCS values provide important information for analytical identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry.

Chemical Reactivity

The chemical reactivity of desethyl methyl etodolac is primarily determined by its functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, forming salts with bases, as well as esterification and amide formation reactions. The indole nitrogen, while part of an aromatic system, may participate in certain reactions typical of aromatic amines, though its reactivity is moderated by the electronic effects of the fused ring system.

The ether linkage in the pyran ring is relatively stable under normal conditions but may undergo cleavage under strongly acidic conditions or in the presence of certain nucleophiles. The aromatic systems in the molecule can participate in electrophilic aromatic substitution reactions, though the regioselectivity would be influenced by the existing substituents and the electronic distribution within the rings.

Biochemical and Pharmacological Properties

Metabolic Relationships

While specific metabolic pathway information for desethyl methyl etodolac is limited, relevant insights can be gained by examining related compounds. For instance, the search results reveal that desethyl-seladelpar is a metabolite of seladelpar (a different drug), formed through similar deethylation processes . By analogy, desethyl methyl etodolac may be related to etodolac through similar metabolic pathways, potentially as a metabolite formed during hepatic processing.

Structure-Activity Relationships

| Hazard Statement | Description | Classification |

|---|---|---|

| H301 | Toxic if swallowed | Danger Acute toxicity, oral |

| H361 | Suspected of damaging fertility or the unborn child | Warning Reproductive toxicity |

These classifications indicate that the compound poses serious health risks if ingested and may have reproductive toxicity concerns. The classifications are based on standardized toxicological assessments and are reported in the ECHA C&L Inventory, as noted in the search results .

Research Applications and Future Directions

Current Research Status

Analytical Methods and Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume